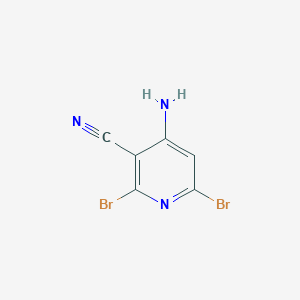
3-Pyridinecarbonitrile, 4-amino-2,6-dibromo-
説明
3-Pyridinecarbonitrile, 4-amino-2,6-dibromo- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and is a member of the pyridine family. DPA-714 has been extensively studied for its potential as a radioligand in positron emission tomography (PET) imaging of neuroinflammation.
作用機序
DPA-714 binds to TSPO, which is located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. In addition, TSPO is upregulated in activated microglia and astrocytes, making it a marker for neuroinflammation. By binding to TSPO, DPA-714 allows for the visualization and quantification of neuroinflammation in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to be a selective and high-affinity ligand for TSPO. In addition, DPA-714 has been shown to have good brain penetration and to accumulate in areas of neuroinflammation. DPA-714 has been used in preclinical studies to investigate the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
実験室実験の利点と制限
One advantage of using DPA-714 as a radioligand in PET imaging is its high selectivity and affinity for TSPO. This allows for the visualization and quantification of neuroinflammation in vivo with high sensitivity and specificity. However, one limitation of using DPA-714 is its relatively short half-life, which limits the duration of PET imaging studies.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One direction is the development of new TSPO ligands with improved selectivity, affinity, and brain penetration. Another direction is the use of DPA-714 in clinical studies to investigate the role of neuroinflammation in various neurological disorders. Additionally, DPA-714 could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to obtain a more comprehensive understanding of neuroinflammation in vivo. Finally, DPA-714 could be used in the development of new therapeutics for neurological disorders by targeting TSPO and neuroinflammation.
科学的研究の応用
DPA-714 has been extensively studied for its potential as a radioligand in PET imaging of neuroinflammation. Neuroinflammation is a process that occurs in the brain as a response to injury, infection, or disease. It is characterized by the activation of microglia and astrocytes, which release inflammatory mediators such as cytokines and chemokines. DPA-714 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes. By binding to TSPO, DPA-714 allows for the visualization and quantification of neuroinflammation in vivo.
特性
IUPAC Name |
4-amino-2,6-dibromopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYYEDBNGPCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60757609 | |
| Record name | 4-Amino-2,6-dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60757609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dibromopyridine-3-carbonitrile | |
CAS RN |
91999-47-2 | |
| Record name | 4-Amino-2,6-dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60757609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



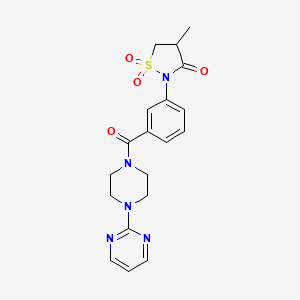
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)
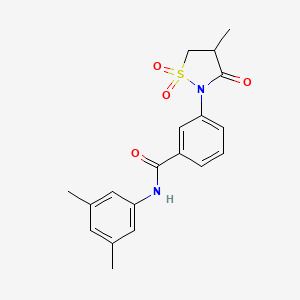

![1-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303043.png)
![1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303046.png)
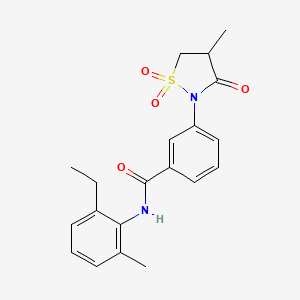

![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzene](/img/structure/B3303064.png)
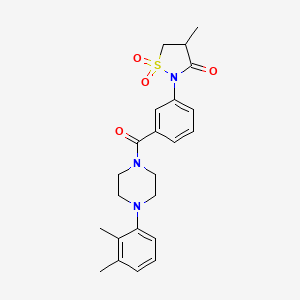
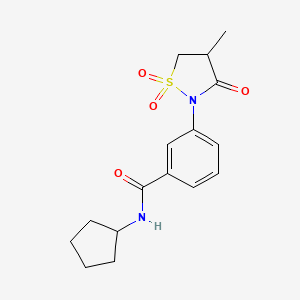
![2-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3303091.png)

